molecular formula C10H6N4 B14707922 4-Cyclohexene-1,1,2,2-tetracarbonitrile CAS No. 13358-22-0

4-Cyclohexene-1,1,2,2-tetracarbonitrile

Cat. No.: B14707922
CAS No.: 13358-22-0
M. Wt: 182.18 g/mol
InChI Key: VWONNTXWDHQSNW-UHFFFAOYSA-N
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Description

4-Cyclohexene-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C10H6N4 It is characterized by the presence of four cyano groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexene-1,1,2,2-tetracarbonitrile typically involves the reaction of cyclohexene with tetracyanoethylene under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the addition of the cyano groups to the cyclohexene ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexene-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines. Substitution reactions can yield a wide range of products depending on the nucleophile used .

Scientific Research Applications

4-Cyclohexene-1,1,2,2-tetracarbonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexene-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyclohexene-1,1,2,2-tetracarbonitrile include:

Uniqueness

This compound is unique due to the presence of four cyano groups attached to a cyclohexene ring. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

CAS No.

13358-22-0

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

cyclohex-4-ene-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C10H6N4/c11-5-9(6-12)3-1-2-4-10(9,7-13)8-14/h1-2H,3-4H2

InChI Key

VWONNTXWDHQSNW-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1(C#N)C#N)(C#N)C#N

Origin of Product

United States

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